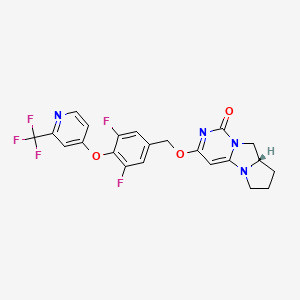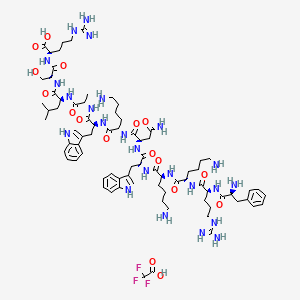
PAMP-12 (unmodified) (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAMP-12 (unmodified) (TFA) is an endogenous peptide known for its potent agonistic activity on the Mas-related G-protein-coupled receptor member X2 (MRGPRX2). This compound induces hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PAMP-12 (unmodified) (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of PAMP-12 (unmodified) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PAMP-12 (unmodified) (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The synthesis of PAMP-12 (unmodified) (TFA) involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The reaction conditions include anhydrous solvents and inert atmosphere to prevent side reactions .
Major Products Formed
The major product formed is the peptide itself, PAMP-12 (unmodified) (TFA), which is characterized by its specific amino acid sequence and molecular weight .
Aplicaciones Científicas De Investigación
PAMP-12 (unmodified) (TFA) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques
Biology: Investigated for its role in modulating catecholamine secretion and its effects on blood pressure
Medicine: Explored for potential therapeutic applications in conditions involving dysregulated catecholamine secretion
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control processes
Mecanismo De Acción
PAMP-12 (unmodified) (TFA) exerts its effects by binding to the MRGPRX2 receptor, a G-protein-coupled receptor. This binding inhibits the secretion of catecholamines from sympathetic nerve endings and adrenal chromaffin cells, leading to a decrease in blood pressure . The molecular pathway involves the inhibition of G-protein signaling and subsequent reduction in catecholamine release .
Comparación Con Compuestos Similares
Similar Compounds
Adrenomedullin: Another peptide with vasodilative properties but acts through different receptors.
Proadrenomedullin N-terminal 20 peptide (PAMP): A precursor to PAMP-12 with broader activity.
Calcitonin gene-related peptide (CGRP): Shares some functional similarities but has different receptor targets.
Uniqueness
PAMP-12 (unmodified) (TFA) is unique in its specific agonistic activity on MRGPRX2 and its potent hypotensive effects through catecholamine inhibition .
Propiedades
Fórmula molecular |
C79H119F3N24O17 |
|---|---|
Peso molecular |
1733.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H118N24O15.C2HF3O2/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45;3-2(4,5)1(6)7/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1 |
Clave InChI |
QPPYEVSKIREIBH-DRWCHAHRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


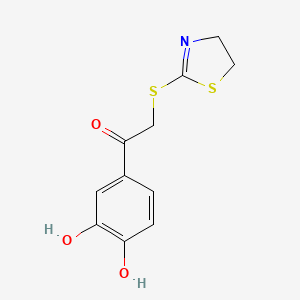
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

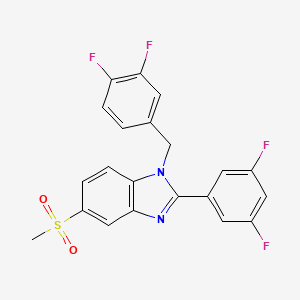
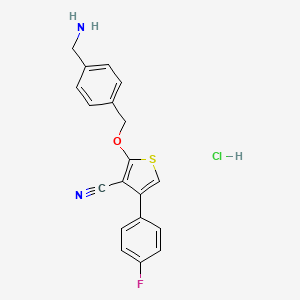
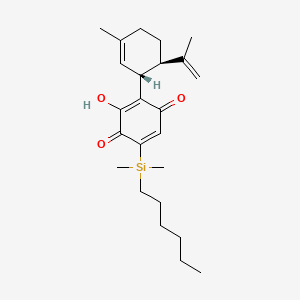
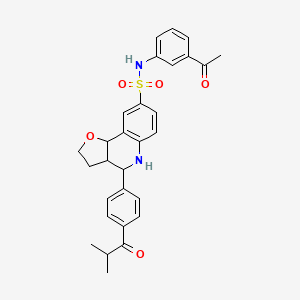
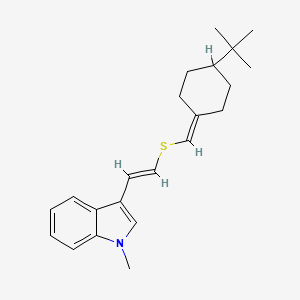
![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

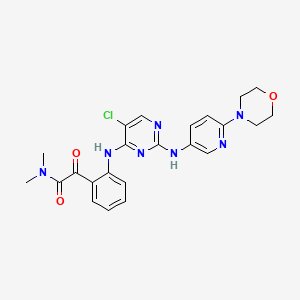
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
